Factor Xa Inhibitory Activity of a 1,4‑Diazepane Series – Target‑Compound Motif vs. Benchmark Inhibitors
A series of 1,4‑diazepane derivatives bearing the cyclopropanecarbonyl‑diazepane P4 motif (the substructure shared by the target compound) was evaluated against human factor Xa. The most optimized congener, YM‑96765 (compound 13), exhibited an IC₅₀ of 6.8 nM, comparable to the clinically benchmarked direct fXa inhibitor rivaroxaban (IC₅₀ ≈ 0.7 nM under similar assay conditions) [REFS‑1]. The target compound retains the identical P4 cyclopropanecarbonyl‑diazepane fragment but bears a distinct 3‑phenylpropanamide P1/P3 extension; in the published SAR, modifications at the terminal amide region modulated potency by up to 50‑fold, underscoring that the specific tail structure is a critical determinant of activity [REFS‑1].
| Evidence Dimension | Factor Xa inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; shares the cyclopropanecarbonyl-1,4-diazepane P4 motif with YM‑96765 |
| Comparator Or Baseline | YM‑96765: IC₅₀ = 6.8 nM; rivaroxaban: IC₅₀ ≈ 0.7 nM |
| Quantified Difference | SAR trend: terminal amide variation alters IC₅₀ by ≤ 50‑fold within the series |
| Conditions | Human factor Xa enzymatic assay; chromogenic substrate, 25 °C, pH 7.4 |
Why This Matters
The conserved P4 motif places this compound in a validated pharmacological space, but the uncharacterized tail demands empirical profiling—purchasers should not assume potency without assay-specific data.
- [1] Koshio H, Hirayama F, Ishihara T, et al. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004;12(9):2179‑2191. doi:10.1016/j.bmc.2004.02.022. View Source
